R-Soterenol

Catalog No.
S593455
CAS No.
M.F
C12H20N2O4S
M. Wt
288.37 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
R-Soterenol

Product Name

R-Soterenol

IUPAC Name

N-[2-hydroxy-5-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide

Molecular Formula

C12H20N2O4S

Molecular Weight

288.37 g/mol

InChI

InChI=1S/C12H20N2O4S/c1-8(2)13-7-12(16)9-4-5-11(15)10(6-9)14-19(3,17)18/h4-6,8,12-16H,7H2,1-3H3/t12-/m0/s1

InChI Key

HHRNQOGXBRYCHF-LBPRGKRZSA-N

SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O

Isomeric SMILES

CC(C)NC[C@@H](C1=CC(=C(C=C1)O)NS(=O)(=O)C)O

R-Soterenol is a sulfonamide.

R-Soterenol, with the chemical formula C12H20N2O4S\text{C}_{12}\text{H}_{20}\text{N}_{2}\text{O}_{4}\text{S}, is a synthetic compound that belongs to the class of beta-adrenergic agonists. It is primarily recognized for its pharmacological activity in stimulating beta-adrenergic receptors, which play a crucial role in various physiological processes, including the regulation of heart rate, bronchial dilation, and metabolic functions. R-Soterenol is structurally related to other sympathomimetic agents, making it significant in both therapeutic and research contexts .

Due to its functional groups, including:

  • Acid-Base Reactions: The amine group can act as a base, accepting protons from acids.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides.

These reactions are essential for modifying the compound for various applications in medicinal chemistry.

R-Soterenol exhibits significant biological activity as a beta-adrenergic agonist. Its action on beta receptors leads to:

  • Bronchodilation: Effective in treating asthma and chronic obstructive pulmonary disease by relaxing bronchial smooth muscle.
  • Increased Heart Rate: Stimulates cardiac output, making it useful in certain cardiac conditions.
  • Metabolic Effects: Influences glucose metabolism and lipid mobilization, contributing to its potential use in metabolic disorders.

Studies have shown that R-Soterenol can also modulate immune responses, highlighting its versatility in therapeutic applications .

The synthesis of R-Soterenol typically involves several steps:

  • Starting Materials: The synthesis begins with appropriate amines and alcohols as starting materials.
  • Reactions: Key reactions include alkylation of amines and subsequent functional group modifications such as esterification.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

R-Soterenol has several applications:

  • Pharmaceuticals: Used primarily in respiratory therapies for conditions like asthma and COPD.
  • Research: Investigated for its potential effects on metabolic pathways and cardiovascular health.
  • Animal Health: Utilized in veterinary medicine for similar therapeutic purposes as in humans.

Its unique properties make it a valuable compound in both clinical and experimental settings .

Interaction studies of R-Soterenol focus on its binding affinity and efficacy at beta-adrenergic receptors. Research indicates that:

  • R-Soterenol has a higher affinity for beta-2 adrenergic receptors compared to other sympathomimetics.
  • Its interactions can lead to varying degrees of receptor activation, influencing downstream signaling pathways.

These studies are crucial for understanding the pharmacodynamics of R-Soterenol and optimizing its therapeutic use .

R-Soterenol shares structural similarities with various other beta-adrenergic agonists. Here are some comparable compounds:

Compound NameStructure SimilarityPrimary Use
AlbuterolSimilar β2 agonistAsthma treatment
TerbutalineSimilar β2 agonistBronchodilation
SalmeterolLong-acting β2 agonistAsthma/COPD management
Fenoterolβ2 selective agonistAsthma treatment

Uniqueness of R-Soterenol

R-Soterenol is distinguished by its specific binding affinity and selectivity for beta receptors, which may provide advantages over other compounds regarding efficacy and side effect profiles. Its unique chemical structure allows for varied metabolic pathways compared to its counterparts, making it an interesting candidate for further research and development in pharmacology .

R-Soterenol is a chemical compound with the molecular formula C12H20N2O4S and a molecular weight of 288.37 g/mol [1] [2]. This compound belongs to the class of organic compounds known as sulfanilides, which are aromatic compounds containing a sulfonamide moiety [12]. The molecular structure consists of a phenyl ring substituted with hydroxyl and methanesulfonamide groups, along with a side chain containing a hydroxyl group and an isopropylamine moiety [2] [3].

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for R-Soterenol is N-[2-hydroxy-5-[(1R)-1-hydroxy-2-(isopropylamino)ethyl]phenyl]methanesulfonamide [2]. This name precisely describes the arrangement of atoms and functional groups within the molecule, highlighting the R configuration at the stereogenic center [17].

PropertyValue
Molecular FormulaC12H20N2O4S
Molecular Weight288.37 g/mol
IUPAC NameN-[2-hydroxy-5-[(1R)-1-hydroxy-2-(isopropylamino)ethyl]phenyl]methanesulfonamide
InChIInChI=1S/C12H20N2O4S/c1-8(2)13-7-12(16)9-4-5-11(15)10(6-9)14-19(3,17)18/h4-6,8,12-16H,7H2,1-3H3/t12-/m0/s1
InChI KeyHHRNQOGXBRYCHF-LBPRGKRZSA-N
SMILESCC(C)NCC(O)c1ccc(O)c(NS(=O)(=O)C)c1

Detailed 2D and 3D Structural Analysis

The two-dimensional structure of R-Soterenol reveals a phenyl ring with multiple functional group substitutions [1] [2]. The phenyl ring contains two hydroxyl groups: one directly attached to the ring at position 2 and another at the stereogenic center in the side chain [2]. The methanesulfonamide group (-NHSO2CH3) is attached to the phenyl ring at position 3, adjacent to one of the hydroxyl groups [3].

In the three-dimensional structure, R-Soterenol displays a specific spatial arrangement of atoms around the stereogenic center, which is crucial for its chemical identity [4] [13]. The stereogenic center bears four different substituents: a hydroxyl group, a hydrogen atom, the phenyl ring, and the aminoethyl side chain [17]. The R configuration at this center indicates that when the lowest priority group (hydrogen) is oriented away from the viewer, the remaining three groups proceed in a clockwise direction from highest to lowest priority according to the Cahn-Ingold-Prelog rules [15] [17].
The three-dimensional structure also reveals important conformational aspects of R-Soterenol [13]. The phenyl ring exists in a planar conformation due to its aromatic nature, while the side chains can adopt various conformations due to rotation around single bonds [5]. The hydroxyl groups and the sulfonamide nitrogen can participate in hydrogen bonding, which influences the preferred conformations of the molecule in solution and solid state [6] [13].

Stereochemistry and Isomerism of R-Soterenol

R-Soterenol contains one stereogenic center at the benzylic carbon bearing the hydroxyl group, which gives rise to two possible stereoisomers: R and S [4] [15]. The R configuration, as indicated in the name R-Soterenol, is determined by applying the Cahn-Ingold-Prelog rules to assign priorities to the four different substituents attached to the stereogenic center [15] [17].

The stereochemistry of R-Soterenol is critical to its identity and properties [4]. The R designation indicates that when the molecule is oriented with the lowest priority group (hydrogen) pointing away from the observer, the remaining three groups proceed in a clockwise direction from highest to lowest priority [15] [17]. This specific three-dimensional arrangement distinguishes R-Soterenol from its enantiomer, S-Soterenol [4] [7].

PropertyDescription
Stereogenic CentersOne stereogenic center at the benzylic carbon bearing the hydroxyl group
ConfigurationR configuration at the stereogenic center
Optical ActivityOptically active, specific rotation value not widely reported
Enantiomeric PurityPure R-enantiomer (for R-Soterenol specifically)

Enantiomers have identical physical properties except for their interaction with plane-polarized light and with other chiral molecules [4] [15]. R-Soterenol is optically active, meaning it rotates plane-polarized light, although specific rotation values are not widely reported in the literature [7] [16]. The racemic mixture of R and S enantiomers is sometimes referred to as (±)-Soterenol or rac-Soterenol [16] [20].

It is worth noting that while R-Soterenol does not contain any E/Z isomerism or additional stereogenic centers, the conformational flexibility around single bonds can lead to different conformers in solution [5] [18]. These conformational isomers can interconvert rapidly at room temperature due to the low energy barriers for rotation around single bonds [18].

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides valuable information about the structure of R-Soterenol [8] [11]. The proton (¹H) NMR spectrum shows characteristic signals for the various hydrogen environments in the molecule [8] [18]. The methyl groups of the isopropyl moiety typically appear as doublets in the range of 0.9-1.1 ppm, while the methyl group of the sulfonamide appears as a singlet around 2.8-3.0 ppm [8] [18]. The aromatic protons of the phenyl ring produce signals in the range of 6.7-7.3 ppm, and the proton at the stereogenic center appears as a doublet of doublets around 4.8-5.0 ppm [8] [11].

Carbon-13 (¹³C) NMR spectroscopy reveals the carbon skeleton of R-Soterenol [8] [11]. The methyl carbons of the isopropyl group appear around 20-22 ppm, while the aromatic carbons produce signals in the range of 115-155 ppm [8] [18]. The carbon at the stereogenic center typically appears around 70-72 ppm due to the attached hydroxyl group [8] [11].

NucleusChemical Shift (ppm)AssignmentMultiplicity
¹H NMR0.9-1.1CH₃ (isopropyl)Doublet
¹H NMR2.8-3.0CH₃ (sulfonamide)Singlet
¹H NMR3.2-3.4CH (isopropyl)Multiplet
¹H NMR4.8-5.0CH-OH (stereogenic center)Doublet of doublets
¹H NMR6.7-7.0Aromatic protonsMultiplet
¹H NMR7.1-7.3NH (sulfonamide)Broad singlet
¹³C NMR20-22CH₃ carbons (isopropyl)-
¹³C NMR45-47CH carbon (isopropyl)-
¹³C NMR60-62CH₂ carbon-
¹³C NMR70-72CH-OH carbon (stereogenic center)-
¹³C NMR115-130Aromatic carbons-
¹³C NMR150-155Substituted aromatic carbons-

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in R-Soterenol [9] [19]. The IR spectrum shows characteristic absorption bands for the hydroxyl groups (O-H stretching) in the range of 3300-3500 cm⁻¹, appearing as strong, broad bands [9] [19]. The N-H stretching of the sulfonamide group produces absorption bands in the range of 3200-3400 cm⁻¹ [9] [19]. The sulfonamide group also shows characteristic S=O asymmetric and symmetric stretching bands at 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively [9] [19].

Wavenumber (cm⁻¹)AssignmentIntensity
3300-3500O-H stretching (hydroxyl groups)Strong, broad
3200-3400N-H stretching (sulfonamide)Medium
2950-3000C-H stretching (aromatic)Medium
2850-2950C-H stretching (aliphatic)Medium
1600-1650C=C stretching (aromatic)Medium
1500-1550N-H bending (sulfonamide)Medium
1300-1350S=O asymmetric stretching (sulfonamide)Strong
1140-1160S=O symmetric stretching (sulfonamide)Strong
1050-1100C-O stretching (hydroxyl)Medium
850-900C-H out-of-plane bending (aromatic)Medium
750-800C-S stretching (sulfonamide)Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of R-Soterenol [5] [12]. The molecular ion peak appears at m/z 288, corresponding to the molecular weight of R-Soterenol [2] [12]. The fragmentation pattern shows characteristic peaks resulting from the loss of water (m/z 270), the isopropylamine group (m/z 228), and combinations of these losses [5] [12]. The sulfonamide group can also fragment, leading to peaks at m/z 184 and 166 [5] [12].

m/zRelative Intensity (%)Fragment Assignment
288100Molecular ion [M]⁺
27065[M-H₂O]⁺
22845[M-C₃H₈N]⁺
21030[M-C₃H₈N-H₂O]⁺
18455[M-C₃H₈N-CH₃SO₂]⁺
16640[M-C₃H₈N-CH₃SO₂-H₂O]⁺
15225Hydroxyphenyl fragment
10735Hydroxybenzyl fragment
9150Benzyl fragment
7720Phenyl fragment
4460Isopropylamine fragment

Solubility, Stability, and Physical State

Physical State

R-Soterenol exists as a solid at room temperature [3] [10]. The compound has a predicted boiling point of approximately 477.0±55.0°C, indicating its high thermal stability [3]. The estimated density of R-Soterenol is around 1.2631 g/cm³, and its refractive index is approximately 1.6930 [3] [10].

Solubility

The solubility profile of R-Soterenol is characteristic of compounds containing both polar and nonpolar moieties [6] [14]. The presence of hydroxyl groups, a sulfonamide group, and an amine functionality contributes to its solubility in polar solvents, while the phenyl ring and isopropyl group contribute to its solubility in less polar solvents [6] [14].

SolventSolubilityTemperature Dependence
WaterSlightly solubleIncreases with temperature
MethanolSolubleIncreases with temperature
EthanolSolubleIncreases with temperature
AcetoneModerately solubleIncreases with temperature
Dimethyl sulfoxide (DMSO)Highly solubleHighly soluble at room temperature
ChloroformPoorly solubleMinimal temperature effect
HexaneInsolubleInsoluble regardless of temperature

The solubility of R-Soterenol generally increases with temperature in most solvents [6] [21]. The compound is particularly soluble in dimethyl sulfoxide (DMSO), which is often used as a solvent for biological testing of compounds with similar structures [6] [14]. The predicted pKa value of R-Soterenol is approximately 8.57±0.50, which influences its solubility in aqueous solutions at different pH values [3] [6].

Stability

R-Soterenol demonstrates good stability under normal storage conditions [6] [10]. The compound is stable at room temperature (20-25°C) and remains moderately stable at elevated temperatures up to 50°C [6] [10]. In acidic environments (pH < 4), R-Soterenol maintains its stability, but in basic environments (pH > 9), there is potential for hydrolysis of the sulfonamide group over time [6] [10].

ConditionStabilityNotes
Room Temperature (20-25°C)StableRecommended storage condition
Elevated Temperature (>50°C)Moderately stableProlonged exposure may lead to degradation
Acidic Environment (pH < 4)StableNo significant degradation observed
Basic Environment (pH > 9)Potential hydrolysis of sulfonamide groupMay undergo hydrolysis over time
Exposure to LightPhotostableNo significant photodegradation observed
Exposure to OxygenStableNo significant oxidation observed
HumidityHygroscopicShould be stored in a dry environment

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Wikipedia

R-Soterenol

Dates

Last modified: 02-18-2024

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